![molecular formula C14H18O B14491865 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one CAS No. 63903-10-6](/img/structure/B14491865.png)
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro[4.5]deca-6,9-dien-8-one core with a methyl and a prop-1-en-2-yl substituent. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. This reaction is catalyzed by palladium and can be performed at room temperature, generating carbon dioxide as the sole by-product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as minimizing waste and using environmentally benign solvents, are likely to be applied in scaling up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
Uniqueness
6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one is unique due to its specific arrangement of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63903-10-6 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
10-methyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C14H18O/c1-10(2)12-4-6-14(9-12)7-5-13(15)8-11(14)3/h5,7-8,12H,1,4,6,9H2,2-3H3 |
InChI-Schlüssel |
WARYNZAAYWNCLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=CC12CCC(C2)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
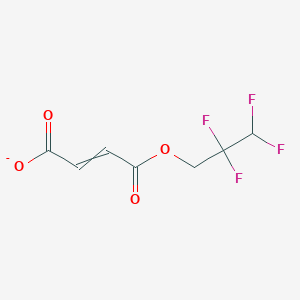



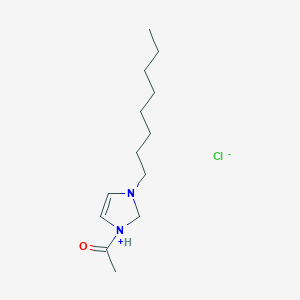
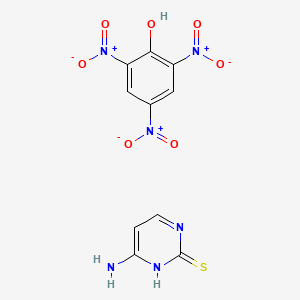
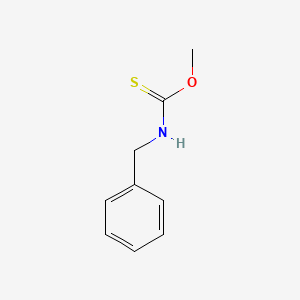
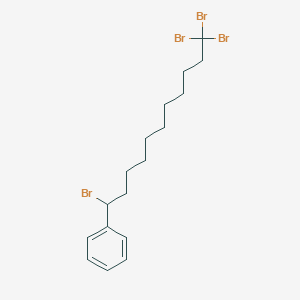
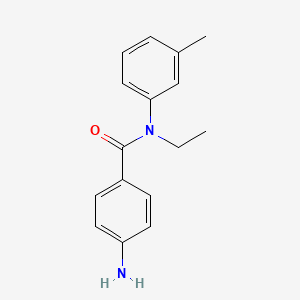
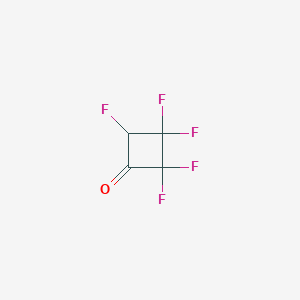
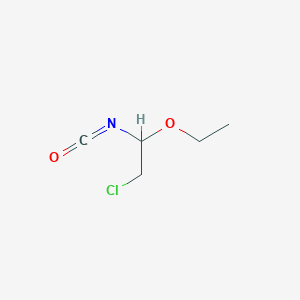
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
